1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

crystallography conformational analysis structure-activity relationship

Remifentanil QC labs require official EP Impurity H for method validation (AMV) and ANDA batch release; generic alternatives fail pharmacopeial scrutiny. Procure CAS 968-86-5 for: - Regulatory certainty: designated EP Impurity H, enabling validated chromatographic methods compliant with pharmacopeial monographs. - Full traceability: ≥97% purity with detailed characterization data supporting USP/EP standard traceability. - Research utility: also serves as a key precursor for porphyrin-fentanyl conjugate synthesis in targeted cancer PDT/BNCT research.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
CAS No. 968-86-5
Cat. No. B023298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
CAS968-86-5
Synonyms1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile;  1-Benzyl-4-cyano-4-anilinopiperidine;  4-Anilino-4-cyano-1-benzylpiperidine;  NSC 73005; 
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2
InChIKeyAYYPQRMTCMCFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.7 [ug/mL]

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Key Intermediate and EP Impurity Standard


1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (CAS 968-86-5), also referred to as 4-anilino-1-benzylpiperidine-4-carbonitrile, is a phenylamino-substituted piperidine derivative (C₁₉H₂₁N₃, MW 291.39) that serves dual, distinct roles in pharmaceutical research and development [1]. Structurally, it features a piperidine ring in a chair conformation with an axial cyano group and equatorial benzyl and phenylamino substituents, establishing a unique three-dimensional geometry critical for its function as a synthetic precursor [2]. Commercially, it is the official European Pharmacopoeia (EP) Impurity H of remifentanil, making it a regulated reference standard essential for analytical method validation and quality control [1]. This compound is thus differentiated from general 4-aminopiperidine building blocks by its combined role as a defined pharmacopeial impurity standard and a key intermediate in the synthesis of porphyrin-fentanyl conjugates for targeted cancer therapies [2].

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Structural Conformation and Regulatory Specificity


Procurement of a generic 4-aminopiperidine or alternative phenylamino-piperidine intermediate cannot replicate the specific performance of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile (CAS 968-86-5). Its distinct equatorial arrangement of the benzyl and phenylamino groups, combined with an axial cyano moiety, dictates a specific spatial geometry that governs its reactivity and subsequent molecular recognition in downstream conjugates [1]. More critically, its designation as Remifentanil EP Impurity H [2] is an authoritative regulatory assignment. Substituting a close structural analog—even one with similar synthetic utility—would fail to meet pharmacopeial monograph requirements for impurity identification, quantification, and method validation, thereby invalidating analytical data in regulatory submissions for ANDA or commercial batch release [2].

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Comparative Evidence for Procurement


Conformational Difference: Axial Cyano and Equatorial Aromatic Substituents

The crystal structure of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile reveals a specific conformational arrangement where the C≡N group is oriented axially, while the CH₂Ph (benzyl) and NHPh (phenylamino) groups are equatorial [1]. This contrasts with the more flexible, less defined conformations of unsubstituted 4-piperidinecarbonitrile analogs or 4-anilidopiperidines lacking the benzyl group. In related fentanyl analogs, a torsion angle of approximately 120° between aromatic rings correlates with potent analgesic activity [2]; the specific spatial arrangement in this precursor influences the geometry of final conjugates. The endocyclic torsion angles of the piperidine ring range from 53.26(8)° to 60.63(9)°, defining a rigid chair conformation [1].

crystallography conformational analysis structure-activity relationship

Regulatory Designation as Remifentanil EP Impurity H

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (CAS 968-86-5) is the official European Pharmacopoeia (EP) Impurity H for remifentanil, an identity that cannot be claimed by any other 4-aminopiperidine analog [1]. This regulatory designation mandates its use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of remifentanil [1]. Alternative 4-piperidinecarbonitriles, such as 4-anilino-1-phenethylpiperidine-4-carbonitrile or 4-(methylamino)-1-benzylpiperidine-4-carbonitrile, are not recognized EP impurities and cannot be substituted in pharmacopeial methods.

pharmacopeial standard impurity profiling regulatory compliance

Lipophilicity and Solubility Profile vs. Fentanyl Intermediates

The computed Consensus Log Po/w for 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile is 3.01, with an estimated aqueous solubility (Log S ESOL) of -4.04, corresponding to 0.0269 mg/mL, classifying it as 'Moderately soluble' . This lipophilicity profile (TPSA 39.06 Ų) differs notably from remifentanil itself (LogP ~1.75, TPSA ~59 Ų) and from the key intermediate N-benzyl-4-piperidone (LogP ~1.1), influencing its chromatographic retention and extraction behavior during impurity monitoring . The presence of a nitrile group (H-bond acceptor count: 2) and a single H-bond donor (count: 1) further distinguishes it from the more polar final drug substance.

physicochemical properties ADME prediction pre-formulation

Precursor for Porphyrin-Fentanyl Conjugates in Photodynamic Therapy

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is uniquely positioned as an 'important precursor in the synthesis of porphyrin–fentanyl conjugates' intended as sensitizers in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors [1]. This application is not reported for other common fentanyl intermediates like N-benzyl-4-piperidone or 4-anilino-1-phenethylpiperidine-4-carbonitrile. The compound's primary amine functionality (via the NHPh group) and axial nitrile provide specific synthetic handles for conjugation to porphyrin macrocycles [1]. In contrast, alternative intermediates lack the precise combination of reactivity and spatial orientation required for this application.

photodynamic therapy targeted drug delivery conjugate synthesis

Consistent High Purity and Full Analytical Characterization

Multiple reputable vendors supply 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile (CAS 968-86-5) at a minimum purity of 97%, with typical specifications including full characterization (NMR, HPLC, GC) and provision of Certificates of Analysis . This standardized purity level is critical for its use as a reference standard (EP Impurity H), where the presence of uncharacterized impurities could confound analytical method development . In contrast, generic 4-piperidinecarbonitrile analogs may be available at varying purities (often 95% or lower) without comprehensive analytical documentation, requiring additional purification steps.

purity specification quality control procurement

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Application Scenarios


Remifentanil Impurity Profiling and ANDA Method Validation

Analytical development and quality control (QC) laboratories requiring the official EP Impurity H of remifentanil for method validation (AMV) and commercial batch release testing must source this exact compound. Its regulatory designation [1] ensures that chromatographic methods developed using this standard will meet pharmacopeial requirements, whereas substitution with a non-designated analog would fail regulatory scrutiny. The established purity specification (≥97%) and availability of full characterization data support its use as a primary reference standard with potential traceability to USP or EP monographs [1].

Porphyrin-Fentanyl Conjugates for PDT and BNCT

Research groups focused on developing porphyrin-fentanyl conjugates as sensitizers for photodynamic therapy (PDT) or boron neutron capture therapy (BNCT) of brain tumors require this compound as a documented precursor [2]. Its defined axial cyano and equatorial aromatic substituents [2] provide the necessary conformational rigidity for conjugation chemistry. Alternative 4-aminopiperidine intermediates lack the specific documented synthetic pathway and spatial geometry required for this niche application, making this compound the rational procurement choice for these specialized research programs.

Intermediate for Labeled Fentanyl Analogs

The deuterated analog, 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-d5, is an intermediate in the synthesis of Norcarfentanil-d5, the labeled analog of norcarfentanil, itself an intermediate for fentanyl analog preparation . Laboratories engaged in mass spectrometry-based quantification or metabolic studies of fentanyl analogs should consider this compound (or its deuterated form) as a critical starting material. The unlabeled compound serves as the essential precursor for generating the labeled internal standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.